

Discovery and development of FzM1.8 from FzM1

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Compound of Interest

Compound Name:	FzM1.8
CAS No.:	2204290-85-5
Cat. No.:	B607577

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An In-depth Technical Guide to the Discovery and Development of **FzM1.8** from FzM1

Introduction

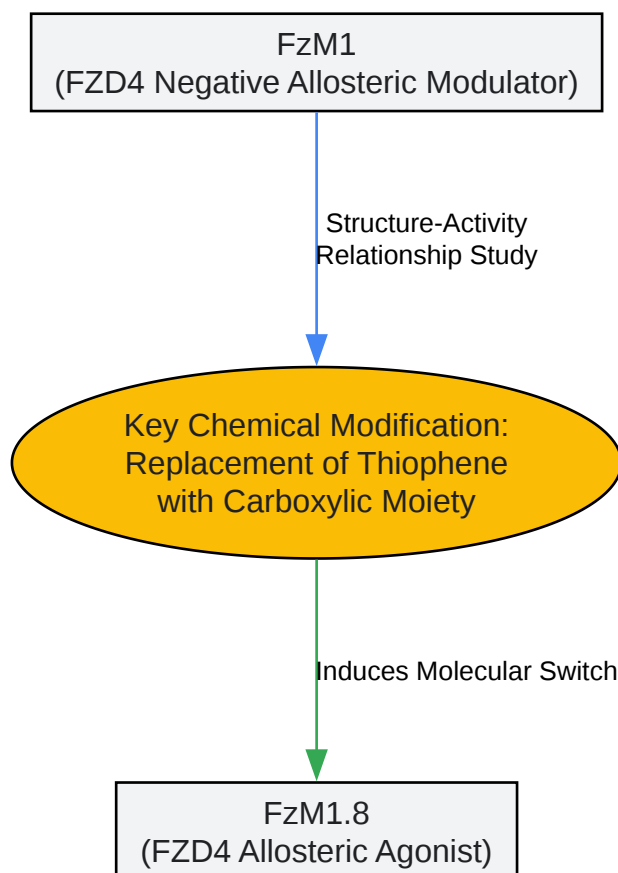
The Wnt signaling pathway is a crucial network of signal transduction pathways that plays a fundamental role in embryonic development, tissue homeostasis, and regeneration.[1][2][3] The Frizzled (FZD) family of proteins, which are G-protein-coupled receptors (GPCRs), act as the primary receptors for Wnt ligands.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, making its components attractive targets for therapeutic intervention.[2]

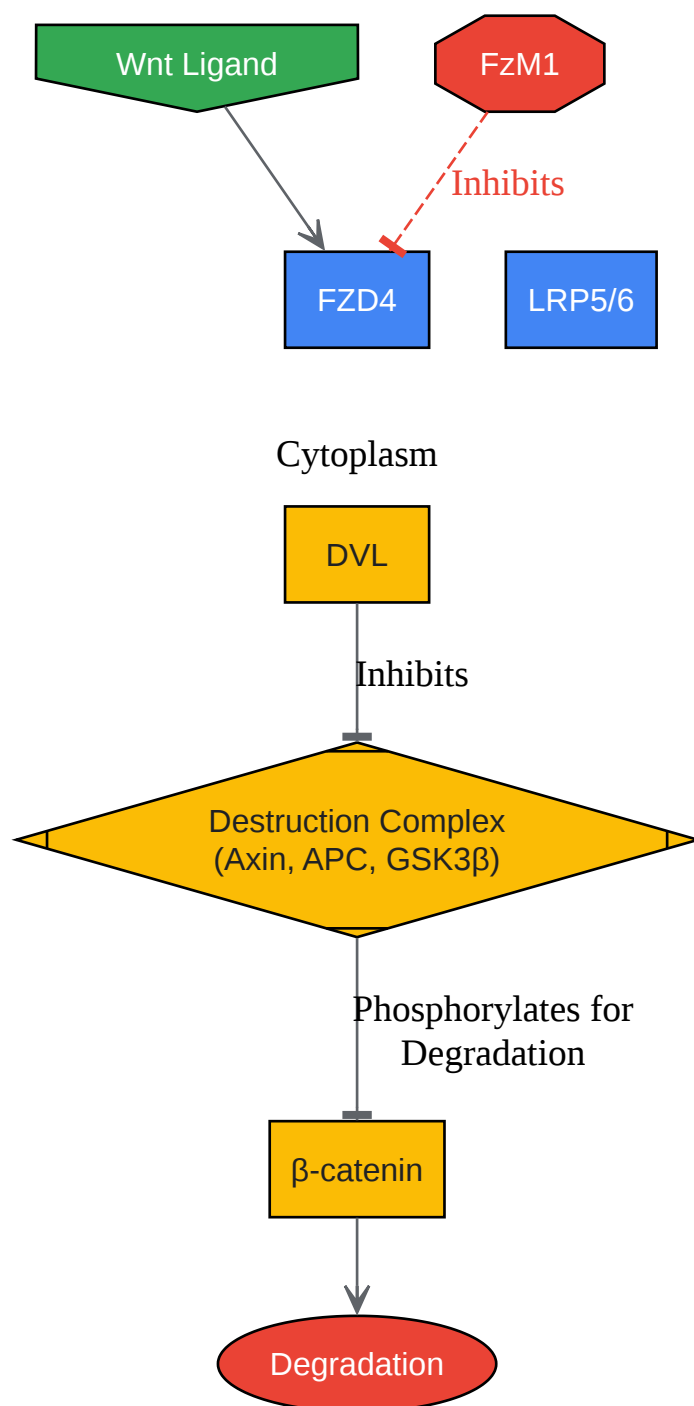
This guide focuses on the fascinating molecular journey from FzM1, a negative allosteric modulator (NAM) of Frizzled receptor 4 (FZD4), to **FzM1.8**, an allosteric agonist. This transformation, achieved through a subtle chemical modification, highlights a remarkable switch in pharmacological activity and provides a compelling case study in structure-activity relationships for drug development professionals.

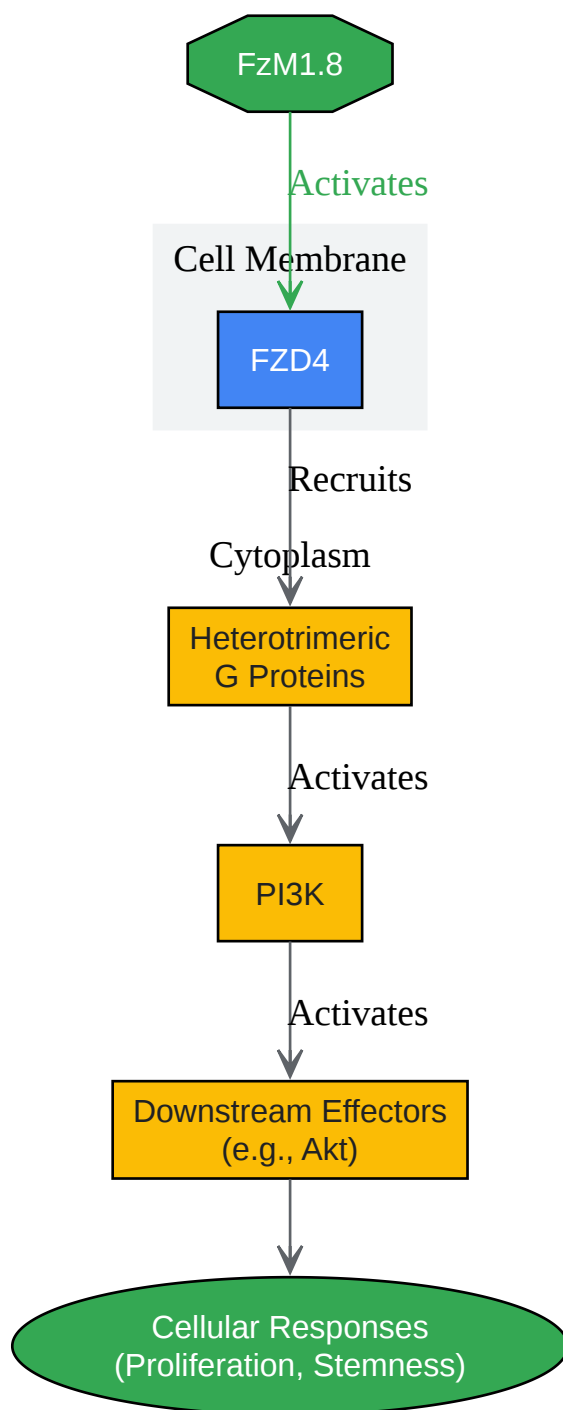
From Antagonist to Agonist: The Chemical Evolution of FzM1.8

The starting point of this discovery was FzM1, a small molecule identified as a NAM of FZD4. [5][6] FzM1 was shown to inhibit the Wnt/ β -catenin cascade by binding to an allosteric site located in the third intracellular loop (ICL3) of the FZD4 receptor, thereby altering its conformation. [5][6]

The development of **FzM1.8** stemmed from a targeted chemical modification of FzM1. The key transformation involved the replacement of FzM1's thiophene group with a carboxylic moiety. [1] This single, strategic chemical change induced a complete reversal of the molecule's activity, converting the FZD4 negative allosteric modulator into a potent allosteric agonist, **FzM1.8**. [1] This new compound activates FZD4 even in the absence of any natural Wnt ligand. [1]







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References

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